molecular formula C10H20N2O4 B1288920 Tert-butyl azetidin-3-ylcarbamate acetate

Tert-butyl azetidin-3-ylcarbamate acetate

Cat. No. B1288920
M. Wt: 232.28 g/mol
InChI Key: GLNYFUJTQCKSCD-UHFFFAOYSA-N
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Patent
US06143750

Procedure details

A suspension of 14 (4.6 g, 13.6 mmol) and 10% Pd/C (2.0 g) in 200 ml of 10:2:1 ethanol:water:acetic acid was hydrogenated at 50 psi for 24 hours. The suspension was subsequently filtered through celite and the solvents removed in vacuo to give the title compound.
Name
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
2 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:25])[NH:7][CH:8]1[CH2:11][N:10](C(C2C=CC=CC=2)C2C=CC=CC=2)[CH2:9]1)([CH3:4])([CH3:3])[CH3:2].O.[C:27]([OH:30])(=[O:29])[CH3:28]>C(O)C.[Pd]>[C:27]([OH:30])(=[O:29])[CH3:28].[C:1]([O:5][C:6](=[O:25])[NH:7][CH:8]1[CH2:11][NH:10][CH2:9]1)([CH3:4])([CH3:2])[CH3:3] |f:5.6|

Inputs

Step One
Name
Quantity
4.6 g
Type
reactant
Smiles
C(C)(C)(C)OC(NC1CN(C1)C(C1=CC=CC=C1)C1=CC=CC=C1)=O
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
2 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The suspension was subsequently filtered through celite
CUSTOM
Type
CUSTOM
Details
the solvents removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)O.C(C)(C)(C)OC(NC1CNC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.